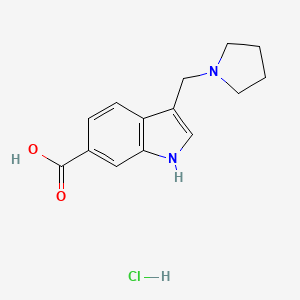

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14(18)10-3-4-12-11(8-15-13(12)7-10)9-16-5-1-2-6-16;/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNVZWDBYNPEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=C2C=CC(=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride typically involves several key steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Carboxylation: The carboxylic acid group is introduced at the 6-position of the indole ring through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-6-carboxylic acid derivatives.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Indole-6-carboxylic acid derivatives.

Reduction: 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-methanol.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyrrolidine group may enhance its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The placement of functional groups (e.g., carboxylic acid at C6 vs. C2 in ) significantly alters molecular interactions. The C6 position in the target compound may favor binding to proteins with deep hydrophobic pockets .

- Solubility : Pyrrolidine and carboxylic acid groups improve aqueous solubility compared to halogenated or methylated derivatives (e.g., ) .

Kinase Inhibition Potential

Nintedanib () binds to the ATP-binding site of VEGFR-2 via its indole core, highlighting the scaffold’s suitability for kinase targeting. The target compound’s pyrrolidinylmethyl group could similarly engage in hydrophobic interactions, while the carboxylic acid may mimic ATP’s phosphate groups .

LAT1 Transporter Interactions

AT186 (), an indole-6-carboxylic acid derivative, was synthesized with >95% purity for transporter studies. The target compound’s pyrrolidine moiety may enhance affinity for LAT1, a transporter overexpressed in cancer cells .

Biological Activity

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Chemical Formula : C14H17ClN2O2

- Molecular Weight : 270.75 g/mol

- CAS Number : 1171833-99-0

The compound functions primarily as an antagonist at the histamine H3 receptor, which is implicated in various physiological processes including neurotransmission and regulation of appetite. Antagonism at this receptor can lead to increased release of neurotransmitters such as dopamine and norepinephrine, potentially influencing mood and cognitive functions .

Antimicrobial Activity

Studies indicate that derivatives of pyrrolidine, including 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid, exhibit significant antibacterial and antifungal properties. The presence of halogen substituents in related compounds has been shown to enhance their bioactivity against various pathogens .

Anticancer Properties

Research has demonstrated that indole derivatives can inhibit cancer cell proliferation. For instance, certain indole carboxylic acids have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than those of standard chemotherapeutic agents .

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Indole derivative (similar structure) | 0.48 | |

| HCT-116 | Indole derivative (similar structure) | 0.78 |

Case Studies

- Histamine H3 Receptor Antagonism : A study highlighted the efficacy of related indole derivatives in modulating neurotransmitter release via histamine receptor antagonism, suggesting potential applications in treating obesity and cognitive disorders .

- Anticancer Activity : In vitro studies revealed that compounds similar to 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. For example, methyl 1H-indole-6-carboxylate can undergo hydrolysis with LiOH·H₂O in THF/MeOH/H₂O at 60°C to yield 1H-indole-6-carboxylic acid, followed by functionalization at the 3-position with pyrrolidine derivatives . Critical factors include temperature control (e.g., 60°C for hydrolysis) and stoichiometric ratios of reagents (e.g., 6.09 equivalents of LiOH·H₂O). Low yields (e.g., 38% in related indole derivatives) often arise from competing side reactions or incomplete purification .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Key techniques include:

- 1H/13C-NMR : To confirm the indole backbone and substitution patterns (e.g., pyrrolidinylmethyl group at C3 and carboxylic acid at C6). Chemical shifts for aromatic protons typically appear between δ 7.0–8.5 ppm .

- HPLC : To assess purity and detect isomers or byproducts. For example, HPLC retention times of 20–21 minutes can distinguish stereoisomers in similar compounds .

- ESI-MS : To verify molecular weight (e.g., m/z 1267.7 [M+1]+ for a related indazole derivative) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt form enhances water solubility, critical for biological assays. Stability testing should include:

- pH-dependent studies : Hydrochloride salts are stable in acidic buffers but may degrade in basic conditions.

- Thermal stability : Storage at –20°C in desiccated environments is recommended, as indole derivatives are prone to oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce stereochemical ambiguity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during pyrrolidine coupling to control stereochemistry .

- Parallel reaction screening : Optimize solvent systems (e.g., DMF vs. THF) and temperatures to suppress byproducts.

- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers detected in earlier studies .

Q. What computational strategies are effective in predicting the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), leveraging the indole scaffold’s π-stacking potential .

- QSAR modeling : Correlate substituent effects (e.g., pyrrolidine ring size) with activity data from analogs .

- MD simulations : Assess stability of the hydrochloride salt in aqueous environments using GROMACS .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

- Methodological Answer :

- Single-crystal X-ray diffraction : Refine structures using SHELXL for high-resolution data. For example, SHELX reliably resolves bond angles and torsion angles in indole derivatives .

- Twinned data refinement : Address challenges in low-symmetry space groups by applying HKLF 5 mode in SHELXL .

Q. What strategies mitigate polymorphism issues during crystallization of the hydrochloride salt?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.